N-(sec-butyl)-6-(4-fluorophenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-6-(4-fluorophenyl)nicotinamide, also known as ABT-089, is a synthetic compound that belongs to the class of nicotinic acetylcholine receptor agonists. It was first synthesized in the late 1990s by Abbott Laboratories with the aim of developing a drug that could improve cognitive function without the side effects associated with other drugs that target the same receptor. Since then, ABT-089 has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
N-(sec-butyl)-6-(4-fluorophenyl)nicotinamide acts as a partial agonist at the α4β2 subtype of nicotinic acetylcholine receptors, which are widely distributed in the brain and play a key role in cognitive function, attention, and memory. By binding to these receptors, N-(sec-butyl)-6-(4-fluorophenyl)nicotinamide enhances the release of neurotransmitters such as dopamine, acetylcholine, and glutamate, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
N-(sec-butyl)-6-(4-fluorophenyl)nicotinamide has been shown to improve cognitive function and memory in animal models and human clinical trials. It can enhance attention, working memory, and long-term memory retention. N-(sec-butyl)-6-(4-fluorophenyl)nicotinamide also increases the release of dopamine in the prefrontal cortex, which is involved in motivation and reward processing. However, N-(sec-butyl)-6-(4-fluorophenyl)nicotinamide has been shown to have limited effects on other cognitive domains, such as executive function and processing speed.
Avantages Et Limitations Des Expériences En Laboratoire
N-(sec-butyl)-6-(4-fluorophenyl)nicotinamide has several advantages for lab experiments, including its high potency and selectivity for the α4β2 subtype of nicotinic acetylcholine receptors, which allows for precise modulation of cognitive function. It also has a favorable pharmacokinetic profile, with good oral bioavailability and rapid onset of action. However, N-(sec-butyl)-6-(4-fluorophenyl)nicotinamide has some limitations, including its relatively short half-life and potential for desensitization of nicotinic receptors with prolonged use.
Orientations Futures
There are several future directions for research on N-(sec-butyl)-6-(4-fluorophenyl)nicotinamide, including:
1. Further investigation of its therapeutic potential in neurological disorders, such as Alzheimer's disease, ADHD, and schizophrenia.
2. Development of more potent and selective nicotinic receptor agonists based on the structure of N-(sec-butyl)-6-(4-fluorophenyl)nicotinamide.
3. Investigation of the effects of N-(sec-butyl)-6-(4-fluorophenyl)nicotinamide on other cognitive domains, such as executive function and processing speed.
4. Exploration of the potential use of N-(sec-butyl)-6-(4-fluorophenyl)nicotinamide as a smoking cessation aid in combination with other therapies.
5. Investigation of the long-term effects of N-(sec-butyl)-6-(4-fluorophenyl)nicotinamide on cognitive function and the underlying neural mechanisms.
Méthodes De Synthèse
The synthesis of N-(sec-butyl)-6-(4-fluorophenyl)nicotinamide involves several steps, starting with the reaction of 4-fluorobenzaldehyde with sec-butylamine to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to give the secondary amine, which is further reacted with 6-bromo-nicotinic acid to form the final product, N-(sec-butyl)-6-(4-fluorophenyl)nicotinamide. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
N-(sec-butyl)-6-(4-fluorophenyl)nicotinamide has been studied extensively for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. It has been shown to improve cognitive function, attention, and memory in animal models and human clinical trials. N-(sec-butyl)-6-(4-fluorophenyl)nicotinamide has also been studied for its potential as a smoking cessation aid, as it can reduce nicotine cravings and withdrawal symptoms.
Propriétés
IUPAC Name |
2-benzyl-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O2/c27-21-25-13-7-12-17(19(25)23-26(21)14-15-8-3-1-4-9-15)20-22-18(24-28-20)16-10-5-2-6-11-16/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPKMPUSAIOHKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.